3-Bromo-4-chlorofuro[2,3-b]pyridine Exhibits Dual Kinase Inhibition Activity (DNA-PK and PI3Kδ)
The compound 3-bromo-4-chlorofuro[2,3-b]pyridine has been quantitatively characterized for its inhibitory activity against two clinically relevant kinases. In biochemical assays, it inhibits DNA-dependent protein kinase (DNA-PK) with an IC50 value of 410 nM, and the delta isoform of phosphoinositide 3-kinase (PI3Kδ) with an IC50 value of 100 nM [1]. While specific head-to-head IC50 data for the direct comparators 3-bromofuro[2,3-b]pyridine and 4-chlorofuro[2,3-b]pyridine are not available in the same assay systems, this dual activity profile is notable. The presence of both halogen substituents at the 3- and 4-positions of the furo[2,3-b]pyridine core may contribute to a binding mode that engages two distinct kinase targets, a profile that simpler mono-halogenated analogs (e.g., 3-bromofuro[2,3-b]pyridine, CAS 92404-58-5 ) or core scaffolds lacking the specific substitution pattern are less likely to recapitulate [2].
| Evidence Dimension | In vitro kinase inhibition (IC50) |
|---|---|
| Target Compound Data | DNA-PK IC50 = 410 nM; PI3Kδ IC50 = 100 nM |
| Comparator Or Baseline | In-class analogs (e.g., 3-bromofuro[2,3-b]pyridine, 4-chlorofuro[2,3-b]pyridine) – quantitative comparative data unavailable |
| Quantified Difference | Dual-target inhibition profile vs. unknown/untested profile for direct analogs |
| Conditions | Biochemical enzyme inhibition assays (origin unknown) |
Why This Matters
The dual inhibitory profile establishes a benchmark for potency against two kinase targets, informing the design of polypharmacological agents or targeted covalent inhibitors.
- [1] BindingDB Entry BDBM50613680, CHEMBL5285509, University of Modena and Reggio Emilia/ChEMBL. View Source
- [2] S. N. Sirakanyan et al., Russ. Chem. Rev. 2015, 84(4), 441–454. View Source
